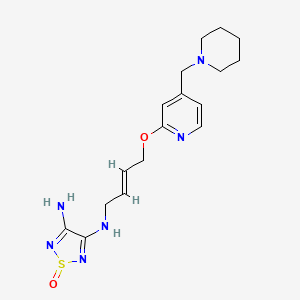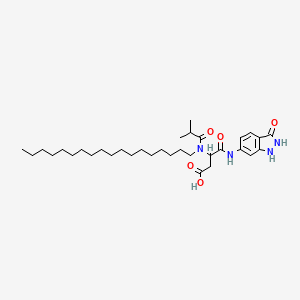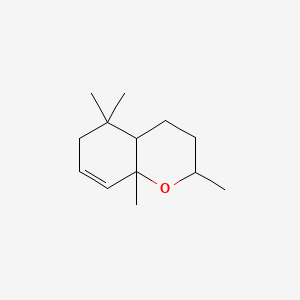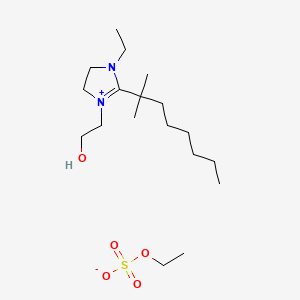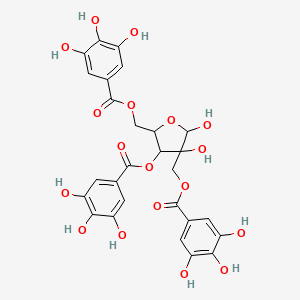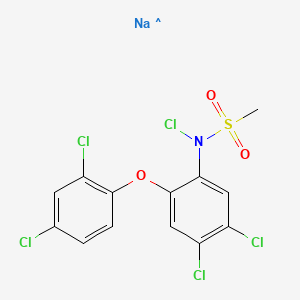
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and phenoxy groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triclosan: A widely used antimicrobial agent with a similar phenoxy structure.
2,4-Dichlorophenoxyacetic acid: A herbicide with structural similarities but different applications.
Chloramphenicol: An antibiotic with a similar chlorine-containing structure.
Uniqueness
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is unique due to its combination of multiple chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
83721-46-4 |
|---|---|
Molekularformel |
C13H8Cl5NO3S.Na C13H8Cl5NNaO3S |
Molekulargewicht |
458.5 g/mol |
InChI |
InChI=1S/C13H8Cl5NO3S.Na/c1-23(20,21)19(18)11-5-8(15)9(16)6-13(11)22-12-3-2-7(14)4-10(12)17;/h2-6H,1H3; |
InChI-Schlüssel |
ZOYMMWSCOPSLEF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


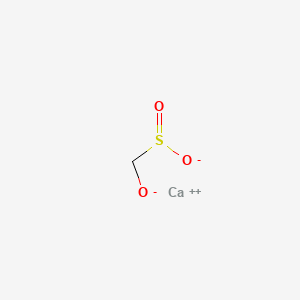
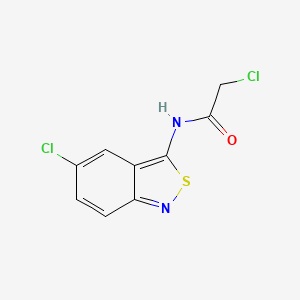
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
